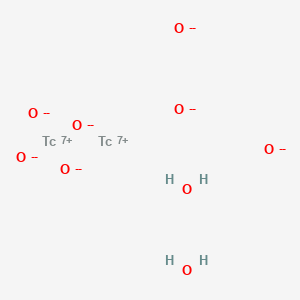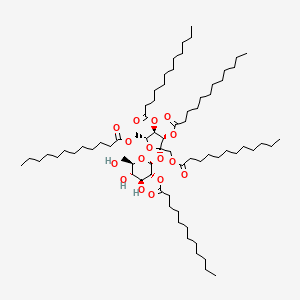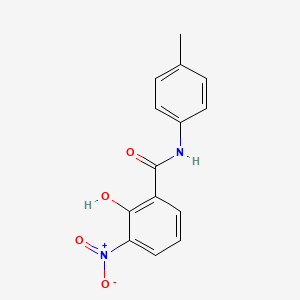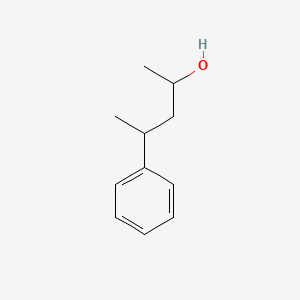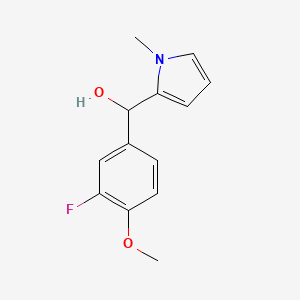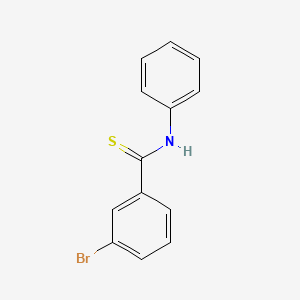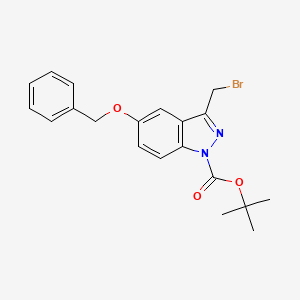
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromomethylation of 1H-indazole-1-carboxylic acid followed by esterification with 1,1-dimethylethyl alcohol. The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromomethylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted indazole derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or corresponding reduced esters.
Applications De Recherche Scientifique
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity to certain receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-6-fluoro-, 1,1-dimethylethyl ester
- 1H-Indazole-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester
Uniqueness
1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-5-(phenylmethoxy)-, 1,1-dimethylethyl ester is unique due to the presence of both the bromomethyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H21BrN2O3 |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
tert-butyl 3-(bromomethyl)-5-phenylmethoxyindazole-1-carboxylate |
InChI |
InChI=1S/C20H21BrN2O3/c1-20(2,3)26-19(24)23-18-10-9-15(11-16(18)17(12-21)22-23)25-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
Clé InChI |
XCUILBNQOWFSGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
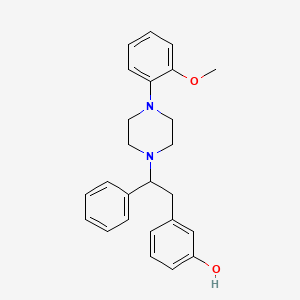

![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
